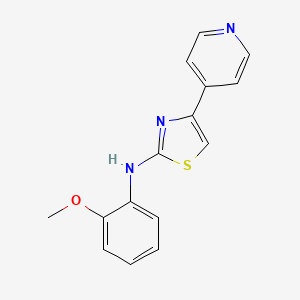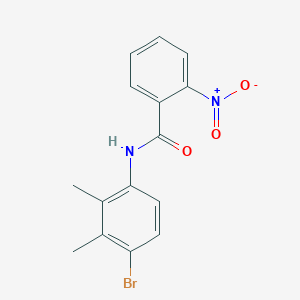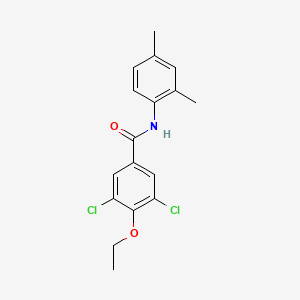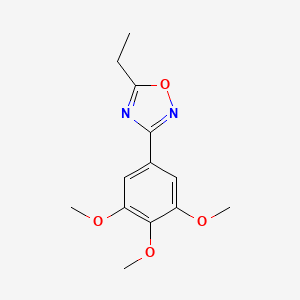![molecular formula C12H15N3O3 B5787446 N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide, commonly known as ACP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACP is a hydrazide derivative that has shown promising results in various studies related to drug development, molecular biology, and biochemistry.
Mécanisme D'action
The mechanism of action of ACP is not fully understood. However, studies have shown that ACP inhibits the activity of enzymes by binding to their active sites. ACP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. ACP has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
ACP has been shown to have various biochemical and physiological effects. ACP has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. ACP has also been shown to inhibit the growth of cancer cells by inducing apoptosis. ACP has also been shown to have antimicrobial and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
ACP has various advantages and limitations for lab experiments. ACP is a stable compound that can be easily synthesized in large quantities. ACP has also been shown to have low toxicity, making it a suitable candidate for drug development. However, ACP has poor solubility in water, which can limit its application in certain experiments. ACP has also been shown to have low bioavailability, which can limit its effectiveness as a drug.
Orientations Futures
There are several future directions for research on ACP. One area of research is the development of ACP-based drugs for the treatment of various diseases. Another area of research is the study of the binding sites of ACP with various proteins and enzymes. Further research is also needed to understand the mechanism of action of ACP and its potential applications in various fields of research. Additionally, research is needed to improve the solubility and bioavailability of ACP to increase its effectiveness as a drug.
Conclusion:
In conclusion, ACP is a promising compound that has shown potential applications in various areas of scientific research. The synthesis method of ACP has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound. ACP has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties and has been studied for its potential to inhibit the activity of enzymes involved in various pathological conditions. ACP has various advantages and limitations for lab experiments, and there are several future directions for research on ACP, including the development of ACP-based drugs and the study of its binding sites with various proteins and enzymes.
Méthodes De Synthèse
ACP can be synthesized by reacting 4-aminobenzoic acid with acetic anhydride to obtain N-acetyl-4-aminobenzoic acid, which is then treated with hydrazine hydrate to obtain the final product, ACP. The synthesis method of ACP has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
ACP has been studied extensively for its potential applications in drug development. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. ACP has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in various pathological conditions. ACP has also been used as a probe to study the binding sites of various proteins and enzymes.
Propriétés
IUPAC Name |
N-[4-(acetamidocarbamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-11(17)13-10-6-4-9(5-7-10)12(18)15-14-8(2)16/h4-7H,3H2,1-2H3,(H,13,17)(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNPWRMADETBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)


![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)


